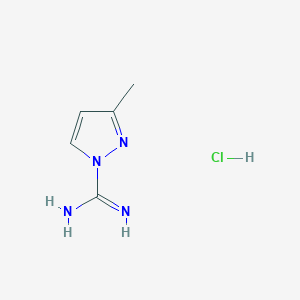
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, which undergoes cyclization to form the desired product . Another method involves the reaction of imidazole with cyanamide under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-1H-pyrazole-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazole-1-carboximidamide: A similar compound with a different substitution pattern.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different functional groups.
Uniqueness
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This gives it distinct chemical properties and reactivity compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C5H9ClN4 |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
3-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-3-9(8-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Clave InChI |
CVOIMBTUYYFLNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)

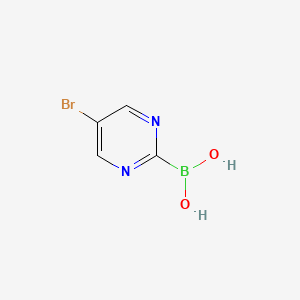
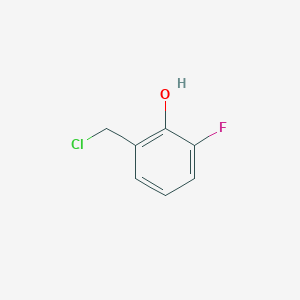
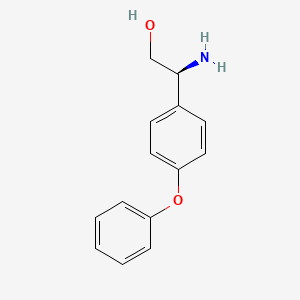
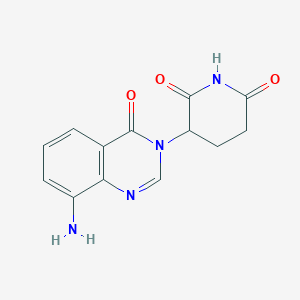
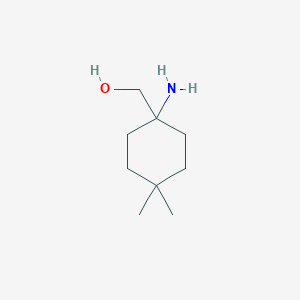
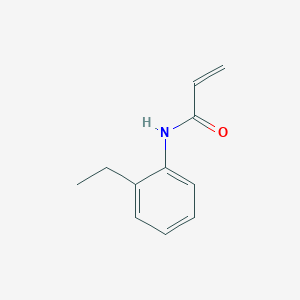
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
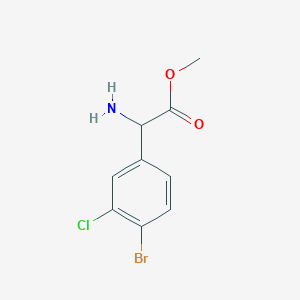
aminedihydrochloride](/img/structure/B13555094.png)
